Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate
CAS No.:
Cat. No.: VC17441626
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate |
| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10/h4-5,7,13H,2-3,6,8H2,1H3 |
| Standard InChI Key | JUGDBGPNWMSSRX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC2=C(CCCNC2)C=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate belongs to the benzoazepine class, featuring a unique bicyclic framework. The seven-membered azepine ring contains one nitrogen atom, while the fused benzene ring provides aromatic stability. The methyl carboxylate substituent at the 8-position introduces both steric and electronic effects, influencing reactivity and solubility.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate |
| CAS Number | Not publicly disclosed |
Physicochemical Characteristics
The compound’s solubility is influenced by its polar carboxylate group and nonpolar bicyclic structure. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane but exhibits limited solubility in water. Stability studies indicate susceptibility to strong oxidizing agents, necessitating storage under inert conditions.
Synthesis and Manufacturing
Nickel-Catalyzed Cyclization
A novel nickel-catalyzed method enables efficient synthesis under mild conditions. This approach utilizes simple precursors, such as substituted anilines and α,β-unsaturated esters, in the presence of a nickel catalyst (e.g., NiCl₂·6H₂O) and ligands like 1,10-phenanthroline. Reactions proceed at 60–80°C in DMSO, achieving yields exceeding 75%. The mechanism involves oxidative addition of the nickel catalyst to the substrate, followed by intramolecular cyclization and reductive elimination.
Alternative Synthetic Routes
Comparative studies highlight the use of aluminum chloride (AlCl₃)-mediated Friedel-Crafts alkylation for related benzoazepines . For example, [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride undergoes cyclization with AlCl₃ at 125–130°C to form 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine . While this method is effective for chloro-substituted analogs, adapting it to the methyl carboxylate derivative requires modifying starting materials and optimizing reaction conditions.
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Nickel-catalyzed | NiCl₂·6H₂O | 60–80 | 75–85 |
| AlCl₃-mediated | AlCl₃ | 125–130 | 60–70 |
Purification Strategies
Post-synthesis purification often involves solvent extraction and crystallization. For instance, triphasic mixtures (aqueous/organic/middle product layer) enable efficient isolation of benzoazepine derivatives . Cyclohexane and ethyl acetate are preferred for extracting the free base, while aqueous potassium carbonate minimizes emulsion formation during neutralization .
Reactivity and Functionalization
Oxidation and Reduction
The compound undergoes oxidation with agents like potassium permanganate () in acidic media, yielding hydroxylated or ketone derivatives. Conversely, reducing agents such as lithium aluminum hydride () selectively reduce the ester group to a primary alcohol. These transformations expand its utility as a synthetic intermediate.
Electrophilic Substitution
The aromatic benzene ring participates in electrophilic substitution reactions. Nitration using nitric acid () and sulfonation with sulfuric acid () occur at the para position relative to the carboxylate group, guided by electronic directing effects.
Applications in Medicinal Chemistry
Biological Target Modulation
The compound’s rigid bicyclic structure mimics natural ligands for G protein-coupled receptors (GPCRs) and enzymes. Preliminary studies suggest affinity for serotonin (5-HT) and dopamine receptors, implicating potential roles in treating neurological disorders.
Prodrug Development
The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the carboxylic acid. This property enhances bioavailability and enables targeted drug delivery.
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy confirms structure, with characteristic signals for the methyl ester ( 3.7 ppm) and azepine protons ( 2.5–3.2 ppm). Mass spectrometry (MS) exhibits a molecular ion peak at m/z 205.25, consistent with the molecular formula.
Chromatographic Methods
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm achieves >98% purity, using acetonitrile-water gradients.
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